molecular formula C9H8ClF6N B6277029 N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride CAS No. 1218764-02-3

N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride

Cat. No. B6277029
CAS RN: 1218764-02-3
M. Wt: 279.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride (MBTMAH) is a highly versatile, synthetic organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in the preparation of pharmaceuticals and other compounds. MBTMAH is a colorless solid that is soluble in water and a variety of organic solvents.

Scientific Research Applications

N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in the preparation of pharmaceuticals and other compounds. It is also used as a ligand in coordination chemistry, as a ligand in asymmetric catalysis, and as a scavenger for metal ions. Additionally, N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride has been used in the synthesis of novel molecules with potential therapeutic applications.

Mechanism of Action

N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride is a highly versatile compound that can act as a ligand in coordination chemistry, as a catalyst in various reactions, and as an intermediate in the preparation of pharmaceuticals and other compounds. In coordination chemistry, N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride acts as a bidentate ligand, forming a chelate complex with a metal ion. In reactions, N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride acts as a Lewis acid, promoting the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research, but its effects on biochemical and physiological processes are largely unknown. It is known to be non-toxic and non-irritating, and has been used in the synthesis of novel molecules with potential therapeutic applications. However, further studies are needed to determine its effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride has several advantages for use in lab experiments. It is a non-toxic and non-irritating compound, and is soluble in water and a variety of organic solvents. Additionally, it is a highly versatile compound that can be used as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in the preparation of pharmaceuticals and other compounds.
However, there are some limitations to using N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride in lab experiments. It is not a naturally occurring compound, so it must be synthesized in the lab. Additionally, its effects on biochemical and physiological processes are largely unknown, so further studies are needed to determine its effects.

Future Directions

The future of N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride is promising, with a wide range of potential applications in scientific research. Further studies are needed to determine its effects on biochemical and physiological processes, as well as its potential therapeutic applications. Additionally, further research is needed to develop new synthesis methods and to explore the potential of N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride as a ligand in coordination chemistry and as a catalyst in various reactions. Finally, further research is needed to explore the potential of N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride as a reagent in organic synthesis, and as an intermediate in the preparation of pharmaceuticals and other compounds.

Synthesis Methods

N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride can be synthesized from the reaction of N-methyl-3,5-dichloroaniline and potassium trifluoromethanesulfonate in aqueous acetonitrile. The reaction proceeds via a nucleophilic substitution reaction, with the trifluoromethanesulfonate anion acting as the nucleophile. The reaction is typically carried out at room temperature and is complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "3-nitroaniline", "methylamine", "trifluoroacetic acid", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 3-nitroaniline to 3-aminoaniline using sodium hydroxide and hydrogen gas.", "Step 2: Protection of the amino group by reacting with trifluoroacetic acid to form the corresponding trifluoroacetamide.", "Step 3: Nitration of the protected amide using nitric acid and sulfuric acid to form the corresponding nitroamide.", "Step 4: Reduction of the nitro group to the corresponding aniline using thionyl chloride and hydrogen gas.", "Step 5: Methylation of the aniline using methylamine and hydrochloric acid to form N-methyl-3-aminoaniline.", "Step 6: Trifluoromethylation of the N-methyl-3-aminoaniline using trifluoromethyl iodide and a base such as potassium carbonate.", "Step 7: Quaternization of the amine group with hydrochloric acid to form the final product, N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride.", "Step 8: Isolation of the product by extraction with diethyl ether and drying over anhydrous magnesium sulfate." ] }

CAS RN

1218764-02-3

Product Name

N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride

Molecular Formula

C9H8ClF6N

Molecular Weight

279.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.